molecular formula C22H16Cl3NO2 B2441184 (2E)-3-[(4-chlorophenyl)amino]-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}prop-2-en-1-one CAS No. 477889-40-0

(2E)-3-[(4-chlorophenyl)amino]-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}prop-2-en-1-one

Cat. No.: B2441184
CAS No.: 477889-40-0
M. Wt: 432.73
InChI Key: UDFZBKMPPRVBTD-VAWYXSNFSA-N
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Description

(2E)-3-[(4-chlorophenyl)amino]-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}prop-2-en-1-one is a complex organic compound characterized by its unique structure, which includes chlorinated aromatic rings and a prop-2-en-1-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(4-chlorophenyl)amino]-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}prop-2-en-1-one typically involves a multi-step process. One common method includes the condensation of 4-chloroaniline with 4-(2,4-dichlorophenyl)methoxybenzaldehyde under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to a Claisen-Schmidt condensation with acetophenone to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of industrial-grade solvents and reagents ensures cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(4-chlorophenyl)amino]-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include quinones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-[(4-chlorophenyl)amino]-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}prop-2-en-1-one is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to determine its efficacy and safety in treating various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2E)-3-[(4-chlorophenyl)amino]-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}prop-2-en-1-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with a similar chlorinated aromatic structure.

    Chlorobenzene: Another chlorinated aromatic compound with different functional groups.

    Aniline Derivatives: Various aniline derivatives with similar structural features.

Uniqueness

This detailed article provides a comprehensive overview of (2E)-3-[(4-chlorophenyl)amino]-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}prop-2-en-1-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-3-(4-chloroanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl3NO2/c23-17-5-7-19(8-6-17)26-12-11-22(27)15-2-9-20(10-3-15)28-14-16-1-4-18(24)13-21(16)25/h1-13,26H,14H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFZBKMPPRVBTD-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CNC2=CC=C(C=C2)Cl)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/NC2=CC=C(C=C2)Cl)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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